molecular formula C6H8F2O3 B2780744 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid CAS No. 1780909-55-8

3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid

Cat. No.: B2780744
CAS No.: 1780909-55-8
M. Wt: 166.124
InChI Key: UDBAWMACWWGZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound features an oxetane ring substituted with a difluoroethyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with difluoroethyl reagents under controlled conditions. One common method includes the use of difluoroethyl bromide and oxetane-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the oxetane ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)oxetane-3-carboxamide
  • 3-(1,1-Difluoroethyl)oxetane-3-methanol
  • 3-(1,1-Difluoroethyl)oxetane-3-carboxylate esters

Uniqueness

3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid is unique due to its specific combination of a difluoroethyl group and an oxetane ring with a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(1,1-difluoroethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-5(7,8)6(4(9)10)2-11-3-6/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBAWMACWWGZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(COC1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.